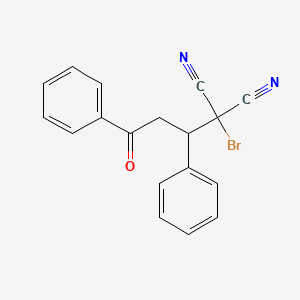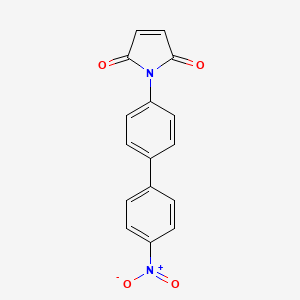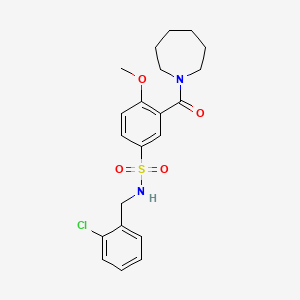![molecular formula C16H20ClNO B15153323 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine is an organic compound that features a furan ring substituted with a chlorophenyl group and an amine group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Amides or other substituted amine derivatives.
Aplicaciones Científicas De Investigación
{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
{[5-(2-bromophenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a bromine atom instead of chlorine.
{[5-(2-fluorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a fluorine atom instead of chlorine.
{[5-(2-methylphenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C16H20ClNO |
|---|---|
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H20ClNO/c1-12(2)9-10-18-11-13-7-8-16(19-13)14-5-3-4-6-15(14)17/h3-8,12,18H,9-11H2,1-2H3 |
Clave InChI |
MTGRWZIVPBOXQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B15153245.png)
![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B15153249.png)
![1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B15153256.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153264.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)
![4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)


![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

